9-(Diazomethyl)-10-methylanthracene
Description
9-(Diazomethyl)-10-methylanthracene is an anthracene derivative featuring a diazomethyl (-CHN₂) substituent at the 9-position and a methyl (-CH₃) group at the 10-position. The diazomethyl group imparts unique reactivity, enabling applications in photochemistry, cycloaddition reactions, and as a precursor for carbene intermediates . The compound’s diazo functionality makes it valuable for generating disubstituted anthracenes through thermal or photolytic decomposition .
Properties
CAS No. |
51210-27-6 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-(diazomethyl)-10-methylanthracene |
InChI |
InChI=1S/C16H12N2/c1-11-12-6-2-4-8-14(12)16(10-18-17)15-9-5-3-7-13(11)15/h2-10H,1H3 |
InChI Key |
KDZZFKZKTVSCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diazomethyl)-10-methylanthracene typically involves the reaction of anthracene derivatives with diazomethane. One common method is the reaction of 10-methylanthracene with diazomethane in the presence of a base, such as triethylamine, under controlled temperature conditions . The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes a nucleophilic substitution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 9-(Diazomethyl)-10-methylanthracene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(Diazomethyl)-10-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the diazomethyl group under mild conditions.
Major Products: The major products formed from these reactions include anthraquinones, substituted anthracenes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Diazomethyl)-10-methylanthracene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various complex organic molecules, including heterocycles and polycyclic aromatic compounds.
Material Science: The compound is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Studies: It is employed in the labeling and detection of biomolecules, such as amino acids and nucleic acids, through fluorescence tagging.
Medicinal Chemistry: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceutical compounds with anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 9-(Diazomethyl)-10-methylanthracene involves the generation of reactive intermediates, such as carbenes and nitrenes, through the decomposition of the diazo group. These intermediates can undergo various chemical transformations, including insertion into C-H, N-H, and O-H bonds, leading to the formation of new chemical bonds and complex molecular structures . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Reactivity and Functional Group Dynamics
- Diazomethyl Group : The diazo (-CHN₂) group in 9-(Diazomethyl)-10-methylanthracene is highly reactive, serving as a carbene source upon thermal or photolytic activation. This contrasts with the bromomethyl (-CH₂Br) group in 9-(Bromomethyl)-10-methylanthracene, which undergoes nucleophilic substitution (e.g., SN2 reactions) to introduce azides or amines .
- Azidomethyl Group : The azide (-CH₂N₃) in 9-(Azidomethyl)-10-methylanthracene enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and material science .
Stability and Handling Considerations
- Diazomethyl derivatives are sensitive to light and heat due to the labile N₂ moiety, requiring inert storage conditions .
- Bromomethyl and azidomethyl analogs are more stable but require precautions for halogenated or explosive azide groups, respectively .
- 9,10-Dimethylanthracene exhibits high thermal stability, making it suitable for long-term optoelectronic applications .
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